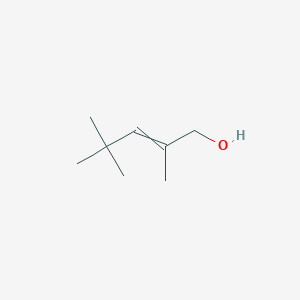
2,4,4-Trimethylpent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylpent-2-en-1-ol is an organic compound with the molecular formula C8H16O. It is a branched-chain alcohol that features a double bond at the second carbon and a hydroxyl group at the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylpent-2-en-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. This process typically uses sodium alkoxide as a catalyst to achieve high yields and low energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves the dimerization of isobutylene using an Amberlyst catalyst. This method produces a mixture of iso-octenes, which can then be hydrogenated to yield the desired alcohol .
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,4,4-Trimethylpent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. Its double bond also makes it susceptible to addition reactions, further expanding its range of chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentan-1-ol: A similar compound with a hydroxyl group at the first carbon but without the double bond.
2,2,4-Trimethylpentane:
Uniqueness
2,4,4-Trimethylpent-2-en-1-ol is unique due to its combination of a double bond and a hydroxyl group, which imparts distinct reactivity and properties compared to its saturated and non-hydroxylated counterparts .
Propiedades
Número CAS |
51483-32-0 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2,4,4-trimethylpent-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(6-9)5-8(2,3)4/h5,9H,6H2,1-4H3 |
Clave InChI |
SRFCYTVMWHWLSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


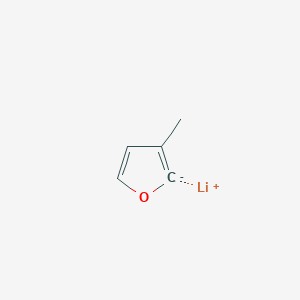

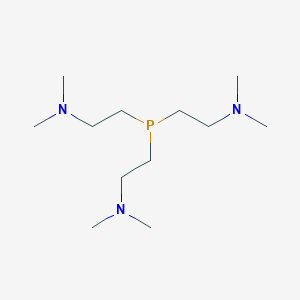
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)

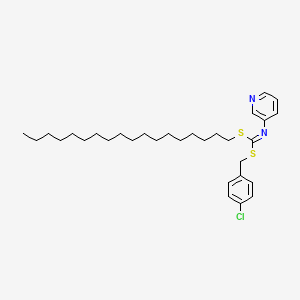
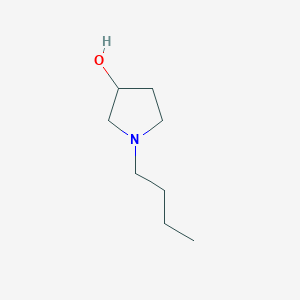
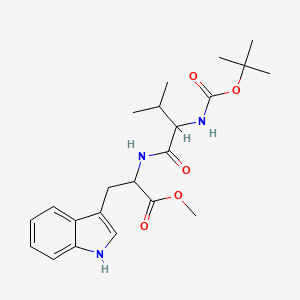
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)

![3-(Ethyl{4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14653682.png)



